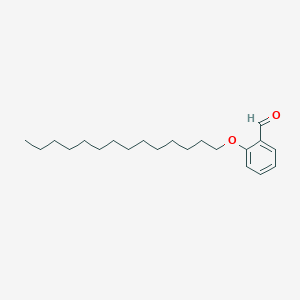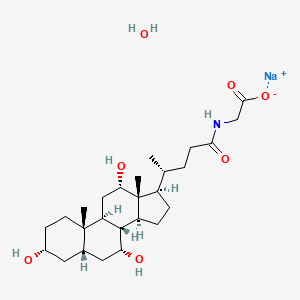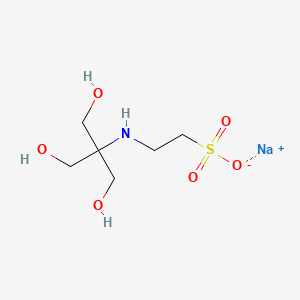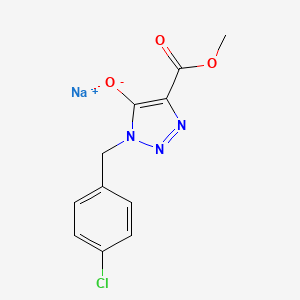
十四烷氧基苯甲醛
描述
2-(Tetradecyloxy)benzaldehyde (also known as 2-TDB) is an organic chemical compound belonging to the class of compounds known as aldehydes. It is a colorless, viscous liquid with a sweet, floral scent. 2-TDB is primarily used in the synthesis of organic compounds, such as dyes and fragrances, and has also been used in the production of pharmaceuticals. In recent years, 2-TDB has begun to be studied for its potential use in scientific research applications.
科学研究应用
作用机制
Target of Action
The primary targets of 2-(Tetradecyloxy)benzaldehyde are the components of the cellular antioxidation system . This compound, like other benzaldehydes, has been found to disrupt cellular antioxidation systems, which is an effective method for controlling fungal pathogens .
Mode of Action
2-(Tetradecyloxy)benzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox activity of the compound . The compound can serve as a potent redox cycler, inhibiting microbial growth .
Biochemical Pathways
The affected biochemical pathways involve the mitochondrial respiratory chain (MRC) and the fungal antioxidation system . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring . The disruption of these pathways leads to the inhibition of fungal growth .
Pharmacokinetics
The compound’s impact on bioavailability is likely significant given its potent antifungal activity and its ability to disrupt cellular antioxidation systems .
Result of Action
The result of the action of 2-(Tetradecyloxy)benzaldehyde is the effective inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to the inhibition of microbial growth .
Action Environment
安全和危害
未来方向
The synthesis of benzaldehyde derivatives has gathered a lot of attention due to the extensive use of these products as raw material aiming the industrial production of fibers, cosmetics, plasticizers, dyestuffs . Environmentally benign routes for the benzaldehyde oxidation using clean oxidants have gradually replaced the stoichiometric oxidation processes .
生化分析
Biochemical Properties
2-(Tetradecyloxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as benzaldehyde lyase, which catalyzes the reversible ligation of two aromatic aldehydes to yield an ®-2-hydroxyketone . The interaction between 2-(Tetradecyloxy)benzaldehyde and benzaldehyde lyase involves the formation of a thiamine diphosphate (ThDP)-dependent enzyme complex, which facilitates the cleavage and formation of carbon-carbon bonds . Additionally, 2-(Tetradecyloxy)benzaldehyde may interact with other biomolecules involved in oxidative stress-response pathways, contributing to its biochemical properties .
Cellular Effects
2-(Tetradecyloxy)benzaldehyde has been shown to exert various effects on different types of cells and cellular processes. One of the primary effects of this compound is its antifungal activity, which is achieved through the disruption of cellular antioxidation systems . This disruption leads to the destabilization of cellular redox homeostasis, ultimately inhibiting fungal growth. In addition to its antifungal properties, 2-(Tetradecyloxy)benzaldehyde may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the oxidative stress-response pathway in yeast cells, indicating its potential impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of 2-(Tetradecyloxy)benzaldehyde involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 2-(Tetradecyloxy)benzaldehyde interacts with benzaldehyde lyase, forming a ThDP-dependent enzyme complex that facilitates the cleavage and formation of carbon-carbon bonds . Additionally, this compound may inhibit or activate enzymes involved in oxidative stress-response pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tetradecyloxy)benzaldehyde may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that benzaldehyde derivatives, including 2-(Tetradecyloxy)benzaldehyde, can exhibit varying degrees of stability and degradation depending on the experimental conditions . Long-term exposure to this compound may result in sustained inhibition of fungal growth and disruption of cellular antioxidation systems
Dosage Effects in Animal Models
The effects of 2-(Tetradecyloxy)benzaldehyde can vary with different dosages in animal models. Studies have indicated that varying the dosage of benzaldehyde derivatives can lead to different threshold effects, as well as toxic or adverse effects at high doses . For example, higher doses of 2-(Tetradecyloxy)benzaldehyde may result in increased inhibition of fungal growth, while also potentially causing toxic effects on non-target cells and tissues. It is important to carefully consider the dosage when evaluating the efficacy and safety of this compound in animal models.
Metabolic Pathways
2-(Tetradecyloxy)benzaldehyde is involved in various metabolic pathways, including those related to the biosynthesis of phenolic compounds. This compound may interact with enzymes and cofactors involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of hydroxybenzoic acids and other phenolic compounds
Transport and Distribution
The transport and distribution of 2-(Tetradecyloxy)benzaldehyde within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound may be transported across cellular membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Additionally, 2-(Tetradecyloxy)benzaldehyde may interact with binding proteins that facilitate its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of 2-(Tetradecyloxy)benzaldehyde can significantly impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-(Tetradecyloxy)benzaldehyde may localize to the mitochondria, where it can interact with enzymes involved in oxidative stress-response pathways
属性
IUPAC Name |
2-tetradecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFXYUKUUUHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634317 | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24083-20-3 | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tetradecyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)











